molecular formula C12H18N2O3S B095738 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol CAS No. 16017-63-3

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

Cat. No. B095738
CAS RN: 16017-63-3
M. Wt: 270.35 g/mol
InChI Key: WUPAFAQQVCZXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol” is an organic compound with the molecular formula C12H18N2O3S . It has a molecular weight of 270.35 g/mol . The compound is also known by other names such as “2-[4-(phenylsulfonyl)piperazino]-1-ethanol” and “2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol” among others .


Synthesis Analysis

The synthesis of this compound has been described in the literature. For instance, a new procedure for the manufacture of cetirizine dihydrochloride via the new intermediate 2-(2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)-N,N-dimethylacetamide dihydrochloride, synthesized by O-alkylation of 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol with 2-chloro-N,N-dimethylacetamide, has been elaborated .


Molecular Structure Analysis

The molecular structure of “2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol” can be represented by the InChI string “InChI=1S/C12H18N2O3S/c15-11-10-13-6-8-14(9-7-13)18(16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2” and the canonical SMILES string "C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2" .


Physical And Chemical Properties Analysis

The compound has several computed properties including a XLogP3-AA of 0.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 270.10381361 g/mol, a monoisotopic mass of 270.10381361 g/mol, a topological polar surface area of 69.2 Ų, a heavy atom count of 18, a formal charge of 0, and a complexity of 339 .

Scientific Research Applications

Medicinal Chemistry: Antiviral Agents

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol: has been identified as a precursor in the synthesis of novel small molecule inhibitors against viruses like the Chikungunya virus . These compounds have shown potential in inhibiting viral replication, which is crucial for the development of antiviral pharmacotherapy.

Organic Synthesis: Intermediate Compounds

This compound serves as an intermediate in the synthesis of various complex molecules. Its structural flexibility allows it to be incorporated into diverse chemical entities, which can be further modified for a range of applications in organic chemistry .

Pharmaceutical Research: Drug Development

The compound’s derivatives are being explored for their pharmaceutical properties. For instance, they are investigated for the treatment or prophylaxis of disorders such as gynecological, hyperproliferative, metabolic, and inflammatory disorders .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, derivatives of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol are used to study enzyme inhibition. This is particularly relevant in understanding the mechanism of action of potential drug candidates and their interactions with biological targets .

Structural Biology: Molecular Docking

The compound is utilized in molecular docking studies to predict the orientation of a molecule to a protein’s active site. This helps in the rational design of new drugs with better efficacy and reduced side effects .

Antifungal Research: Fungicidal Activity

Some derivatives have been tested for their antifungal activity. Although results vary, certain compounds have displayed fungicidal activity against specific strains, contributing to the development of new antifungal agents .

Chemical Safety: Toxicology

The safety profile of 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol and its derivatives is also a significant area of research. Understanding the toxicological impact of these compounds is essential for developing safe and effective drugs .

properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c15-11-10-13-6-8-14(9-7-13)18(16,17)12-4-2-1-3-5-12/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPAFAQQVCZXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349927
Record name 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol

CAS RN

16017-63-3
Record name 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.